molecular formula C14H12N2O6S B13978731 Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate CAS No. 448201-66-9

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B13978731
CAS No.: 448201-66-9
M. Wt: 336.32 g/mol
InChI Key: GYMCWTSRACBFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C14H11NO6S It is a derivative of benzoic acid and contains a nitrophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

    Reduction: Methyl 2-{[(3-aminophenyl)sulfonyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-{[(3-nitrophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group, which can form strong interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate
  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate

Comparison: Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is unique due to the specific positioning of the nitro and sulfonyl groups, which influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

448201-66-9

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

methyl 2-[(3-nitrophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12N2O6S/c1-22-14(17)12-7-2-3-8-13(12)15-23(20,21)11-6-4-5-10(9-11)16(18)19/h2-9,15H,1H3

InChI Key

GYMCWTSRACBFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.